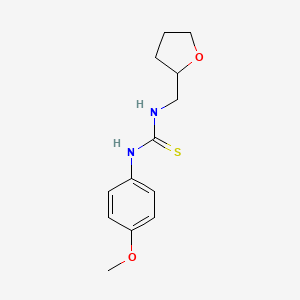

1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea

Description

1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea is a thiourea derivative characterized by a 4-methoxyphenyl group attached to one nitrogen atom and an oxolan-2-ylmethyl (tetrahydrofuranmethyl) group to the other. Thioureas are versatile scaffolds in medicinal and synthetic chemistry due to their hydrogen-bonding capabilities, structural flexibility, and diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The methoxy group on the aromatic ring and the oxolane moiety in this compound may influence electronic properties, solubility, and target interactions, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-16-11-6-4-10(5-7-11)15-13(18)14-9-12-3-2-8-17-12/h4-7,12H,2-3,8-9H2,1H3,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMLREJOYSREFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea typically involves the reaction of 4-methoxyaniline with oxolan-2-ylmethyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are a subject of ongoing research.

Comparison with Similar Compounds

Thiourea derivatives with variations in substituents on the aromatic ring or the alkyl/heterocyclic group have been extensively studied. Below is a detailed comparison of 1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea with structurally related analogs:

Structural and Electronic Features

Key Observations :

- Electron-donating groups (e.g., methoxy, methyl) on the aromatic ring improve solubility but may reduce electrophilicity compared to electron-withdrawing groups (e.g., chloro).

- The oxolan-2-ylmethyl group contributes to moderate polarity and flexibility, contrasting with rigid aromatic substituents like pyridine or phenyl.

Key Observations :

- Thioureas with aromatic N-heterocycles (e.g., pyridine) exhibit stronger DNA binding than aliphatic analogs.

- Methoxy-substituted compounds across different classes (e.g., chalcones, thioureas) show enhanced bioactivity, likely due to improved solubility and target interactions.

Key Observations :

- The oxolan-2-ylmethyl group balances hydrophilicity and lipophilicity, offering favorable drug-like properties.

Computational Insights

Biological Activity

1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thiourea compounds are known for their roles in medicinal chemistry, exhibiting properties such as antitumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-methoxyphenylisothiocyanate with oxolan-2-ylmethylamine. The resulting compound features a thiourea moiety that is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. The compound's effectiveness can be measured using parameters such as the half-maximal inhibitory concentration (IC50).

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 225 | |

| U937 (Leukemia) | 16.23 | |

| T-47D (Breast Cancer) | 15.1 |

The compound has been shown to induce apoptosis in cancer cells, with alterations in cell cycle phases observed in treated cells.

Antibacterial Activity

The antibacterial potential of thiourea derivatives has been explored extensively. In vitro studies indicate that compounds related to this compound exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

While some derivatives show promising antibacterial properties, further optimization is needed to enhance their efficacy.

Anti-inflammatory Activity

Thiourea derivatives have also been studied for their anti-inflammatory effects. Research indicates that certain compounds can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

These findings suggest that the incorporation of specific substituents on the thiourea scaffold enhances anti-inflammatory activity.

Case Studies

Several case studies highlight the biological activities of thiourea derivatives:

- Study on MCF-7 Cells : A study demonstrated that treatment with related thiourea compounds led to a significant increase in LDH enzyme activity, indicating cytotoxic effects and potential apoptosis induction in breast cancer cells .

- Antibacterial Screening : In a screening assay, various thiourea derivatives were tested against MRSA and showed a dose-dependent inhibition trend, although some compounds required higher concentrations for effective action .

- Inflammatory Response Modulation : Another study focused on the modulation of inflammatory markers in treated cell lines, showing promising results in reducing levels of IL-6 and TNF-α .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.